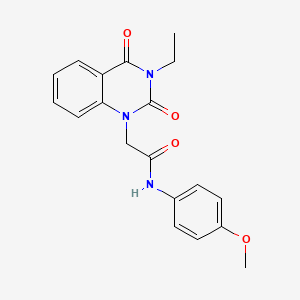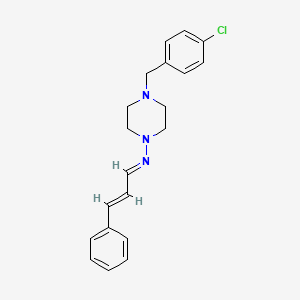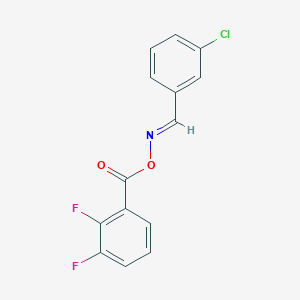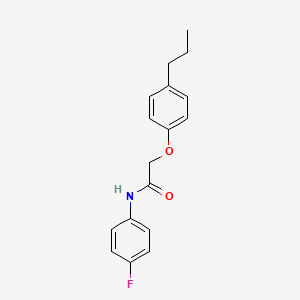![molecular formula C17H17N3OS2 B5532767 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5532767.png)
4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a thiadiazole ring, and a benzamide moiety. These structural components are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the thiadiazole ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the benzamide moiety: The final step involves the formation of the amide bond between the thiadiazole-thiophene intermediate and 4-tert-butylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene and thiadiazole rings are known to interact with various biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar structure but have a thiazole ring instead of a thiadiazole ring.
Thiophene-based Benzamides: Compounds with a thiophene ring and a benzamide moiety but lacking the thiadiazole ring.
Uniqueness
4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both thiophene and thiadiazole rings, which confer distinct electronic and steric properties. These properties can enhance its interaction with biological targets and improve its efficacy in various applications .
Properties
IUPAC Name |
4-tert-butyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-4-10-22-13/h4-10H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDNCQFWYKMAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)
![2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5532698.png)
![7-[3-(3-hydroxy-3-methylbutyl)benzoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5532699.png)

![ETHYL (E)-3-{3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOATE](/img/structure/B5532713.png)


![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)
![4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5532754.png)
![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5532778.png)

![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)
![{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B5532805.png)
